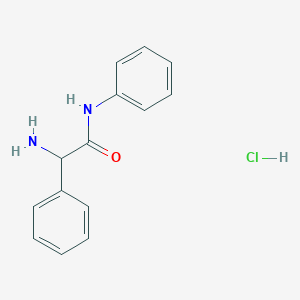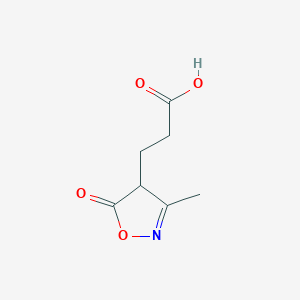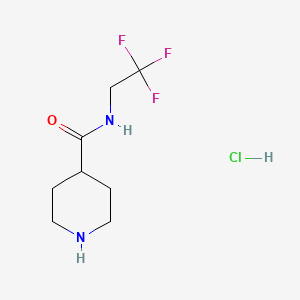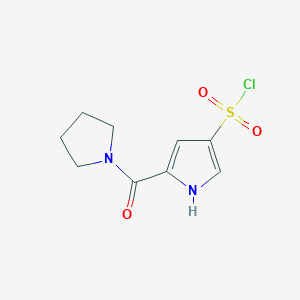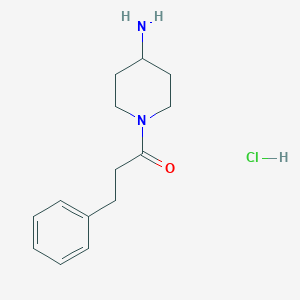
1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid
Übersicht
Beschreibung
The compound “1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid” is a complex organic molecule. It contains a benzodiazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a trifluoromethyl group, a carboxylic acid group, and a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving benzodiazole derivatives . The trifluoromethyl group could potentially be introduced through a nucleophilic trifluoromethoxylation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzodiazole core, with the various substituents attached at the 1, 2, and 5 positions .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reactants present .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could impart unique physicochemical properties due to the high electronegativity of fluorine .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
- Radioligand Binding Studies : Compounds containing trifluoromethyl groups, similar to 1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid, have been studied for their influence on neuronal NMDA receptors through radioligand binding methods (Sokolov et al., 2018).
- Homologation of Carboxylic Acids : Research has been conducted on the one-carbon homologation of carboxylic acids, a process relevant to the chemical modification of compounds like this compound (Katritzky et al., 2000).
Hydrolysis and Saponification Studies
- High-Temperature Hydrolysis : Studies have been conducted on the hydrolysis and saponification of methyl benzoates, a category which includes compounds similar to this compound, at high temperatures (Alemán et al., 1999).
Biotransformation Studies
- Degradation and Transformation Products : Biotransformation and degradation pathways of benzotriazoles, which are structurally related to this compound, have been explored, revealing various transformation products (Huntscha et al., 2014).
Spectral and Theoretical Studies
- Spectral Analysis : Structural and vibrational spectral studies have been conducted on related molecules like 2-methyl-1H-benzimidazole-5-carboxylic acid, providing insights into the chemical characteristics of similar compounds (Tanış, 2017).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Pyrazole derivatives, which share structural similarities with this compound, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating significant inhibitory effects (Herrag et al., 2007).
Binding Interaction Studies
- Supramolecular Complexes : The use of 1,2,4-oxadiazol-5-ones, structurally similar to this compound, as binding ligands in supramolecular complexes has been investigated, revealing non-covalent binding interactions (Reichert et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-2-(trifluoromethyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-15-7-3-2-5(8(16)17)4-6(7)14-9(15)10(11,12)13/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJCOPJZCYJCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


